Gly-Pro-Glu

Übersicht

Beschreibung

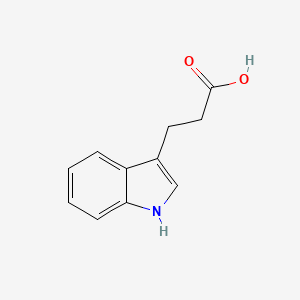

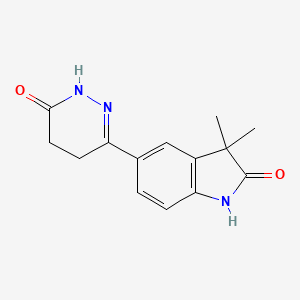

Glypromate, also known as glycyl-L-prolyl-L-glutamic acid, is a small peptide composed of three amino acids: glycine, proline, and glutamic acid. This compound is naturally occurring and is derived from insulin-like growth factor 1 (IGF-1). Glypromate has garnered significant attention due to its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .

Wissenschaftliche Forschungsanwendungen

Glypromate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Glypromate and its analogs are used in the synthesis of neuroprotective drugs.

Wirkmechanismus

Target of Action

Gly-Pro-Glu (GPE), also known as Glycyl-Prolyl-Glutamic acid, is a neuroactive peptide . It primarily targets the N-methyl-D-aspartate (NMDA) receptor , a type of glutamate receptor, and acetylcholine release . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

GPE inhibits the binding of glutamate to the NMDA receptor . This action can modulate the activity of the receptor and influence the downstream signaling pathways . Additionally, GPE has a potent action on acetylcholine release , which is essential for many functions of the nervous system, including memory and muscle contraction.

Biochemical Pathways

The primary biochemical pathway affected by GPE involves the modulation of the NMDA receptor and acetylcholine release . By inhibiting the binding of glutamate to the NMDA receptor, GPE can affect various downstream effects related to this receptor’s function . The exact downstream effects can vary depending on the specific cellular context and other factors.

Pharmacokinetics

The pharmacokinetics of GPE involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that GPE can cross the blood-cerebrospinal fluid (CSF) and functional CSF-brain barriers , which suggests it has good bioavailability in the brain.

Result of Action

The action of GPE results in neuroprotective effects . It has been shown to improve motor behavior in animal models and protect the temporal cortical somatostatinergic system from insult . These effects are likely due to its action on the NMDA receptor and acetylcholine release .

Action Environment

The action, efficacy, and stability of GPE can be influenced by various environmental factors. For instance, the presence of other molecules, the specific cellular environment, and the overall state of the organism can all impact the action of GPE . .

Biochemische Analyse

Biochemical Properties

Glycyl-prolyl-glutamic acid plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the N-methyl-D-aspartate (NMDA) receptor, where glycyl-prolyl-glutamic acid prevents the binding of glutamate . This interaction is crucial for regulating brain function and protecting neurons from excitotoxicity. Additionally, glycyl-prolyl-glutamic acid positively regulates the potassium-mediated release of acetylcholine from rat cortical slices, further highlighting its role in neurotransmission .

Cellular Effects

Glycyl-prolyl-glutamic acid exerts several effects on different types of cells and cellular processes. In neuronal cells, it provides neuroprotection against excitotoxic insults, which are harmful conditions caused by excessive stimulation by neurotransmitters such as glutamate . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, glycyl-prolyl-glutamic acid modulates calcium signaling and glycogen synthase kinase 3β (GSK-3β) activity, which are essential for maintaining neuronal health and function .

Molecular Mechanism

The molecular mechanism of glycyl-prolyl-glutamic acid involves several key interactions at the molecular level. It binds to specific receptors and enzymes, inhibiting or activating them as needed. For example, glycyl-prolyl-glutamic acid prevents the binding of glutamate to the NMDA receptor, thereby reducing excitotoxicity . It also mimics the effects of insulin-like growth factor I on the somatostatin system through a mechanism independent of β-amyloid clearance, involving modulation of calcium and GSK-3β signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycyl-prolyl-glutamic acid change over time. The compound is relatively stable when stored at -20°C, but its stability and degradation can vary depending on the experimental conditions . Long-term studies have shown that glycyl-prolyl-glutamic acid maintains its neuroprotective effects over extended periods, providing sustained benefits to neuronal cells

Dosage Effects in Animal Models

The effects of glycyl-prolyl-glutamic acid vary with different dosages in animal models. At lower doses, it provides neuroprotection without causing adverse effects. At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

Glycyl-prolyl-glutamic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, particularly in the nervous system. The compound’s interactions with enzymes such as GSK-3β play a crucial role in its neuroprotective effects . Understanding these metabolic pathways is essential for developing targeted therapies for neurodegenerative diseases.

Transport and Distribution

Within cells and tissues, glycyl-prolyl-glutamic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the target sites where it exerts its effects . The compound’s distribution within the brain is particularly important for its neuroprotective properties.

Subcellular Localization

Glycyl-prolyl-glutamic acid is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, ensuring that it interacts with the appropriate biomolecules . This subcellular localization is crucial for its role in protecting neurons and regulating brain function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glypromate can be synthesized using a solution-phase synthesis method. The process involves the assembly of the perbenzylated form of Glypromate from L-proline. This is achieved through a tandem sequential peptide coupling strategy, forming two chemoselective peptide bonds without the need for purifying intermediates . The final product is obtained by removing N- and C-protecting groups through hydrogenolysis using palladium on carbon (Pd/C) as the catalyst .

Industrial Production Methods

The industrial production of Glypromate follows similar synthetic routes but is optimized for higher yields and purity. The process ensures stereochemical integrity and avoids chromatographic techniques, making it more environmentally friendly. The use of green metrics such as EcoScale score and E-factor helps assess the environmental impact of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glypromat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Glypromat kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu dieser Reaktion begrenzt sind.

Reduktion: Die Reduktion von Glypromat beinhaltet typischerweise das Entfernen von Schutzgruppen durch Hydrogenolyse.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Wasserstoffgas in Gegenwart von Pd/C wird üblicherweise für die Hydrogenolyse verwendet.

Substitution: Verschiedene Reagenzien können je nach gewünschter Substitution verwendet werden, z. B. Alkylhalogenide für Alkylierungsreaktionen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Glypromat-Analoga mit modifizierten Seitenketten, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Glypromat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Glypromat und seine Analoga werden bei der Synthese von neuroprotektiven Medikamenten verwendet.

Wirkmechanismus

Glypromat übt seine Wirkungen aus, indem es die Caspase-III-abhängige Apoptose hemmt, einen Prozess, der an programmiertem Zelltod beteiligt ist. Diese Hemmung wird durch seine Interaktion mit Insulin-ähnlichen Wachstumsfaktor 1 (IGF-1)-Signalwegen erreicht. Glypromat wirkt auf Gliazellen, die für die Aufrechterhaltung der Gesundheit und Funktion von Neuronen entscheidend sind . Die neuroprotektiven Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, oxidativen Stress zu modulieren und neuronalen Zelltod zu verhindern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Glypromat

Die Einzigartigkeit von Glypromat liegt in seiner spezifischen Zusammensetzung aus Glycin, Prolin und Glutaminsäure, die es ihm ermöglicht, effektiv mit IGF-1-Signalwegen zu interagieren. Seine Fähigkeit, die Caspase-III-abhängige Apoptose zu hemmen und oxidativen Stress zu modulieren, macht es zu einem vielversprechenden Kandidaten für neuroprotektive Therapien .

Eigenschaften

IUPAC Name |

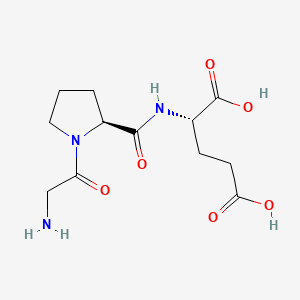

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGBXTYGTKWGAT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186038 | |

| Record name | Glycyl-prolyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32302-76-4 | |

| Record name | Glycyl-prolyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032302764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glypromate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycyl-prolyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYPROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK4RVV5LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.